molecular formula C9H5BrClNO B11760743 5-Bromo-7-chloroquinolin-2(1H)-one

5-Bromo-7-chloroquinolin-2(1H)-one

Cat. No.: B11760743
M. Wt: 258.50 g/mol
InChI Key: HNAJXTDFXFSOCA-UHFFFAOYSA-N
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Description

5-Bromo-7-chloroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloroquinolin-2(1H)-one typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of quinolin-2(1H)-one using bromine and chlorine reagents under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered properties.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

5-Bromo-7-chloroquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloroquinolin-2(1H)-one involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and targets may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoquinolin-2(1H)-one: Lacks the chlorine atom, which may result in different chemical and biological properties.

    7-Chloroquinolin-2(1H)-one: Lacks the bromine atom, which can also influence its reactivity and activity.

    5,7-Dichloroquinolin-2(1H)-one: Contains two chlorine atoms instead of bromine and chlorine, leading to distinct characteristics.

Uniqueness

5-Bromo-7-chloroquinolin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms in the quinoline ring. This combination can result in unique chemical reactivity and biological activities compared to other quinoline derivatives.

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

5-bromo-7-chloro-1H-quinolin-2-one

InChI

InChI=1S/C9H5BrClNO/c10-7-3-5(11)4-8-6(7)1-2-9(13)12-8/h1-4H,(H,12,13)

InChI Key

HNAJXTDFXFSOCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C(=CC(=C2)Cl)Br

Origin of Product

United States

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